

Understanding the Reagents: 2-(2-Bromoethyl)naphthalene and its Analogs

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Compound of Interest

Compound Name: 2-(2-Bromoethyl)naphthalene

Cat. No.: B183722

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While the request specifies **2-(2-Bromoethyl)naphthalene** (CAS No. 2086-62-6), commercially available listings and research publications more frequently cite its isomer, 1-(2-Bromoethyl)naphthalene, and the related compound, 2-(Bromomethyl)naphthalene (CAS No. 939-26-4).[1] The latter is a versatile reagent used to introduce the 2-naphthylmethyl group in various synthetic procedures.[2][3] Given its prevalence, this guide will focus on 2-(Bromomethyl)naphthalene while providing comparative data where available. These compounds are key precursors in the development of pharmaceutical agents and materials science applications, allowing researchers to incorporate the naphthalene moiety into novel drug candidates, polymers, or dyes.[2]

Commercial Supplier and Product Specifications

Sourcing high-quality reagents is fundamental to experimental success.[3] Major chemical suppliers like Thermo Fisher Scientific (including their Acros Organics brand) and MilliporeSigma (Sigma-Aldrich) offer various grades of these compounds.[1][4] The following table summarizes the typical specifications for 2-(Bromomethyl)naphthalene, the more commonly listed research chemical.

Specification	Thermo Fisher Scientific / Acros Organics	Sigma-Aldrich
Product Name	2-(Bromomethyl)naphthalene, 96%	2-(Bromomethyl)naphthalene, 96%
CAS Number	939-26-4	939-26-4
Molecular Formula	C ₁₁ H ₉ Br	C ₁₁ H ₉ Br
Molecular Weight	221.10 g/mol	221.09 g/mol
Assay (GC)	≥95.0%	96%
Melting Point	52°C to 57°C	51-54°C (lit.)
Boiling Point	213°C (100 mmHg)	213°C (100 mmHg) (lit.)
Appearance	White to pale cream/yellow crystals or powder	-
Infrared Spectrum	Conforms to structure	-
Storage Temp.	-	2-8°C

Data compiled from supplier websites.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Logical Workflow for Supplier Selection

Choosing the right supplier involves more than comparing prices. Purity, available documentation (like Certificates of Analysis), and batch consistency are paramount for research applications. The following diagram illustrates a logical workflow for selecting a supplier.

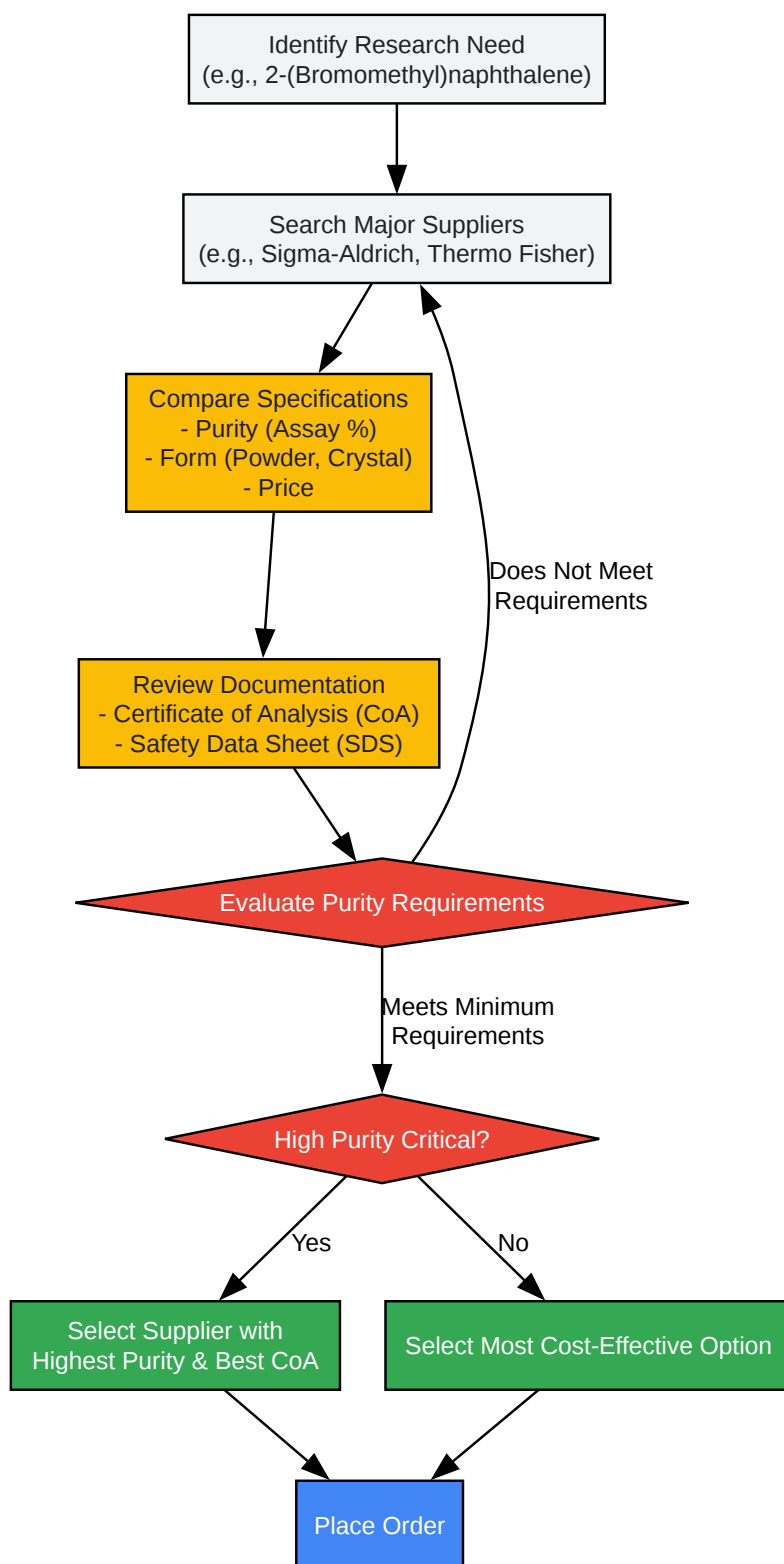


Diagram 1: Supplier Selection Workflow

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Caption: A flowchart for selecting a chemical supplier.

Experimental Protocols and Research Applications

2-(Bromomethyl)naphthalene and its isomers are valuable intermediates. Their reactivity is centered on nucleophilic substitution at the benzylic bromide, enabling the attachment of the naphthyl moiety to a wide range of molecules.[\[2\]](#)

Synthesis of Asymmetric Imidazolium Salts

A notable application is in the synthesis of imidazolium salts, which are precursors to N-heterocyclic carbenes and have applications as ionic liquids.[\[2\]](#)

- Objective: To synthesize an N-substituted imidazolium salt using 2-(Bromomethyl)naphthalene.
- Reactants:
 - 2-(Bromomethyl)naphthalene
 - 4,5-dichloroimidazole
 - Acetonitrile (solvent)
- Procedure:
 - Combine 2-(Bromomethyl)naphthalene and 4,5-dichloroimidazole in a round-bottom flask.
 - Add acetonitrile as the solvent.
 - Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - The resulting imidazolium salt often precipitates from the solution and can be collected by filtration.
 - Wash the collected solid with a cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

- Dry the product under vacuum.
- Reported Yields: This reaction has been documented to produce yields ranging from 31% to 84%.^[2]

The following diagram illustrates this synthetic pathway.

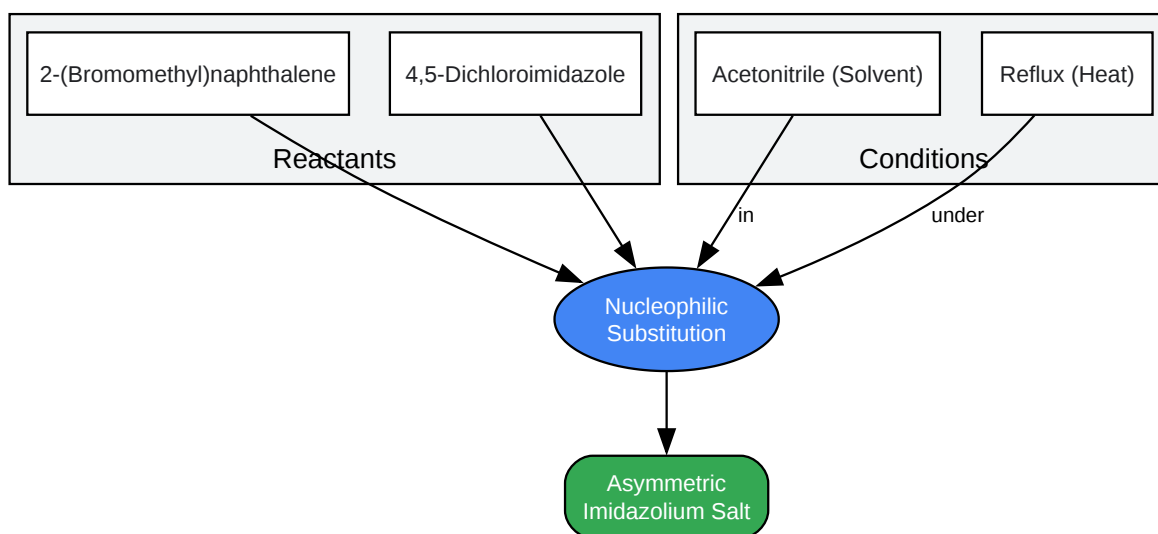


Diagram 2: Synthesis of an Imidazolium Salt

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Caption: Reaction scheme for imidazolium salt synthesis.

Alkylation of Phenols

The 2-naphthylmethyl group can be introduced to phenolic compounds through a Williamson ether synthesis-type reaction. This is a fundamental strategy for building larger molecules with specific electronic or biological properties.^[2]

- Objective: To synthesize a 2-naphthylmethyl-substituted phenol ether.
- Reactants:
 - A substituted phenol

- 2-(Bromomethyl)naphthalene
- Potassium carbonate (K_2CO_3) or a similar base
- Acetone or Dimethylformamide (DMF) (solvent)
- Procedure:
 - In a round-bottom flask, dissolve the starting phenolic compound in a suitable solvent like acetone or DMF.
 - Add a base, such as potassium carbonate, to deprotonate the phenol, forming the more nucleophilic phenoxide.
 - Add 2-(Bromomethyl)naphthalene to the mixture.
 - Heat the reaction mixture (e.g., to reflux for acetone) and stir until the starting material is consumed, as monitored by TLC.
 - After cooling, filter off the inorganic salts.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Purify the crude product, typically by column chromatography on silica gel, to yield the desired ether.

Applications in Drug Discovery

The naphthalene core is a common motif in bioactive molecules.^[2] Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including potential anticancer activity.^[7] For instance, in silico drug design studies have evaluated 2-(bromomethyl)naphthalene, with molecular docking results suggesting it may exhibit anticancer properties.^[7] These findings underscore the importance of naphthalene-containing building blocks in medicinal chemistry and drug development pipelines.

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